molecular formula C10H12Br2 B1287434 1,4-Dibromo-2,5-diethylbenzene CAS No. 40787-48-2

1,4-Dibromo-2,5-diethylbenzene

Cat. No.: B1287434
CAS No.: 40787-48-2
M. Wt: 292.01 g/mol
InChI Key: DNHRBCFMFYOUKM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-diethylbenzene, also known as 1,4-DB, is an organobromine compound with a wide range of applications in the pharmaceutical and chemical industries. It is a colorless liquid with an aromatic odor and a boiling point of 162°C. 1,4-DB is used as an intermediate in the synthesis of several drugs and other chemicals, as well as in the preparation of dyes and pigments. Its unique properties make it an ideal choice for a variety of applications.

Scientific Research Applications

Synthesis of Derivatives and Organic Transformations

1,4-Dibromo-2,5-diethylbenzene plays a significant role in the synthesis of various organic derivatives. It serves as a precursor for reactions based on the intermediate formation of benzynes, which are crucial in organic transformations. For instance, derivatives like 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene can be synthesized through sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Polymer Synthesis and Characterization

This compound is utilized in polymer synthesis, particularly in the formation of complex polymers with specific properties. For example, it is used in Atom Transfer Radical Polymerization (ATRP) of styrene, leading to the creation of macromonomers with central benzene rings bearing cyclic boronic acid diester groups. These macromonomers are then used for Suzuki coupling to form polyphenylenes with alternating polystyrene side chains and methyl groups, which demonstrate high solubility in organic solvents (Cianga & Yagcı, 2001). Similarly, in the synthesis of poly(p-phenylene) graft copolymers, this compound acts as a key intermediary (Cianga, Hepuzer, & Yagcı, 2002).

Development of Novel Organic Compounds

Research into the synthesis of new organic compounds often involves this compound. For example, it has been used in the preparation of compounds like 1,4-diethynylbenzene and 1,4-diethynyl-2,5-bis-nonyloxy-benzene through Sonogashira coupling reactions (Luo Chun-hua, 2007).

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-diethylbenzene in chemical reactions has been studied. For example, deiodination underwent at room temperature on both surfaces with the formation of organometallic intermediates connected by C–Au–C and C–Ag–C linkages .

Safety and Hazards

Safety data sheets indicate that 1,4-Dibromo-2,5-diethylbenzene should be handled with care. Users should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Properties

IUPAC Name

1,4-dibromo-2,5-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHRBCFMFYOUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Br)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615089
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40787-48-2
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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